InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2
. The Canonical SMILES is C1CNC2=CC=CC=C2C1C3=CC=CC=C3
.
4-Phenyl-1,2,3,4-tetrahydroquinoline can be classified as:
This compound is a derivative of tetrahydroquinoline and possesses a phenyl group at the 4-position of the quinoline ring structure.
The synthesis of 4-Phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. A common synthetic route involves the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
The molecular structure of 4-Phenyl-1,2,3,4-tetrahydroquinoline features a saturated quinoline ring system with a phenyl substituent.
4-Phenyl-1,2,3,4-tetrahydroquinoline can participate in various chemical reactions due to its functional groups.
Common reagents for these transformations include:
The mechanism of action for 4-Phenyl-1,2,3,4-tetrahydroquinoline largely depends on its interactions with biological targets.
While specific pathways are still being investigated, it is plausible that this compound could influence multiple biochemical pathways due to its structural complexity.
Understanding the physical and chemical properties of 4-Phenyl-1,2,3,4-tetrahydroquinoline is crucial for its application in research and industry.
Properties can be confirmed through techniques such as:
4-Phenyl-1,2,3,4-tetrahydroquinoline has diverse applications across various fields:
Biocatalytic strategies have revolutionized access to enantiopure 4-phenyl-1,2,3,4-tetrahydroquinoline (4-Ph-THQ), addressing limitations of traditional metal-catalyzed asymmetric synthesis. Amine oxidases—particularly cyclohexylamine oxidase from Brevibacterium oxidans (CHAO) and monoamine oxidase from Pseudomonas fluorescens (PfMAO1)—enable enantiocomplementary synthesis. CHAO variants deliver (S)-4-Ph-THQ, while PfMAO1 produces (R)-enantiomers, achieving >99% enantiomeric excess (ee) in kinetic resolutions [2] [9]. This enantiodivergence allows unified access to both enantiomers from racemic substrates, critical for drug discovery where stereochemistry dictates biological activity. For example, in silico docking studies confirm that enantiopure 4-Ph-THQs exhibit optimized binding to neurological targets like dopamine receptors .
Table 1: Performance of Amine Oxidases in 4-Ph-THQ Kinetic Resolution
Enzyme | Source Organism | Preferred Enantiomer | ee (%) | Conversion (%) |
---|---|---|---|---|
CHAO variant | Brevibacterium oxidans | (S)-4-Ph-THQ | >99 | 48 |
PfMAO1 | Pseudomonas fluorescens | (R)-4-Ph-THQ | 98 | 45 |
MAO5 (wild-type) | P. monteilii | Low selectivity | <10 | <5 |
Kinetic resolution of racemic 4-Ph-THQ leverages stereoselective oxidative dehydrogenation. Engineered CHAO catalyzes the oxidation of one enantiomer to the dihydroquinoline, leaving the desired enantiomer unreacted. The variant CHAO-Y214S/Y215H achieves near-perfect selectivity (E > 200) for 4-Ph-THQ, outperforming wild-type enzymes (E < 10) [2]. Key reaction parameters include:
Directed evolution of CHAO has resolved activity-selectivity trade-offs in 4-Ph-THQ resolution. Saturation mutagenesis at residues Y214 and Y215—located near the substrate-binding pocket—identified double mutant Y214S/Y215H as optimal. This variant enhances activity toward 4-Ph-THQ by 19-fold (from 5% to 95% conversion) and enantioselectivity from E = 15 to E > 200 [2]. Computational modeling reveals that smaller residues (e.g., Ser214) enlarge the substrate channel, accommodating the 4-phenyl group’s steric bulk, while His215 stabilizes the transition state via π-π stacking [2].
Table 2: Impact of CHAO Mutations on 4-Ph-THQ Resolution
Mutation | Activity (Relative %) | Enantioselectivity (E) | Substrate Scope |
---|---|---|---|
Wild-type | 5 | 15 | 2-Alkyl-THQs only |
Y214S | 65 | 90 | 4-Aryl-THQs |
Y215H | 40 | 75 | 4-Alkyl/aryl-THQs |
Y214S/Y215H | 95 | >200 | Broad (alkyl/aryl at C4) |
Domino (tandem) reactions enable atom-economical construction of 4-Ph-THQ frameworks in one pot. Reduction-reductive amination sequences convert 2-nitrochalcones (14) into tetrahydroquinolines (16) via Pd/C-catalyzed hydrogenation (5 atm H₂), achieving 93–98% yield [9]. The mechanism proceeds through:
Table 3: Domino Strategies for 4-Ph-THQ Synthesis
Substrate | Reaction Type | Catalyst/Conditions | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
2-Nitroarylketones | Reduction-reductive amination | 5% Pd/C, H₂ (1 atm) | 93–98 | cis:trans >98:2 |
Strained ketones (20) | Reduction-double amination | 20% Pd/C, H₂ (5 atm) | 64–66 | All-cis |
Linear keto-esters (22) | Reductive cyclization | 5% Pd/C, H₂ (1 atm) | 78–91 | trans fusion |
Asymmetric hydrogenation of quinolines using homogeneous catalysts delivers enantiopure 4-Ph-THQs. Iridium-diamine complexes (e.g., Ir-(S,S)-f-binaphane) hydrogenate 4-phenylquinoline at 50°C under 50 atm H₂, affording (R)-4-Ph-THQ in 92% ee and 89% yield [9] [6]. Key advances include:
Table 4: Metal-Catalyzed Asymmetric Hydrogenation of Quinolines
Catalyst | Substituent | Pressure (atm) | ee (%) | Yield (%) |
---|---|---|---|---|
Ir-(S,S)-f-binaphane | 4-Ph, 6-OMe | 50 | 92 | 89 |
Pd(OAc)₂/Dpen | 4-Ph, 6-H | 100 | 85 | 75 |
Ru-BINAP | 4-Ph, 6-Cl | 30 | 78 | 70 |